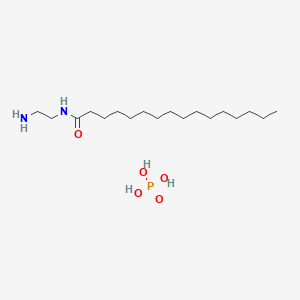![molecular formula C17H27NO3 B009310 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate CAS No. 101932-09-6](/img/structure/B9310.png)
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate, also known as CP-544326, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the alpha7 nicotinic acetylcholine receptor (nAChR) and has been shown to have various biochemical and physiological effects.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate.
Mechanism Of Action
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate involves its binding to the alpha7 nAChR and activation of the receptor. This leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of the alpha7 nAChR has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain.
Biochemical And Physiological Effects
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been shown to have various biochemical and physiological effects. It has been reported to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in the brain and improve synaptic plasticity. In addition, 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate in lab experiments is its high affinity and selectivity for the alpha7 nAChR. This allows for specific targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate. One direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and the downstream signaling pathways activated by 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate.
Synthesis Methods
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate can be synthesized using a multi-step process. The first step involves the synthesis of the key intermediate, 1-azabicyclo[2.2.2]octan-3-ol, which can be obtained by the reduction of 1-azabicyclo[2.2.2]octane-3,7-dione. The second step involves the conversion of 1-azabicyclo[2.2.2]octan-3-ol to the corresponding chloride, which is then reacted with (E)-2-cyclopentyl-2-hydroxypent-3-enoic acid to obtain 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate. This synthesis method has been reported in several scientific publications and has been optimized for large-scale production.
Scientific Research Applications
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the alpha7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The alpha7 nAChR has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorder. Therefore, 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been investigated as a potential treatment for these disorders.
properties
CAS RN |
101932-09-6 |
|---|---|
Product Name |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate |
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate |
InChI |
InChI=1S/C17H27NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h2,9,13-15,20H,3-8,10-12H2,1H3/b9-2+ |
InChI Key |
KFIKGORTYFCONO-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/C(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
Canonical SMILES |
CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
synonyms |
1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



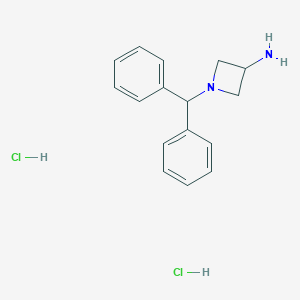
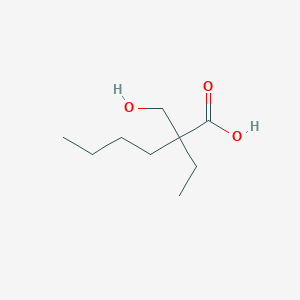
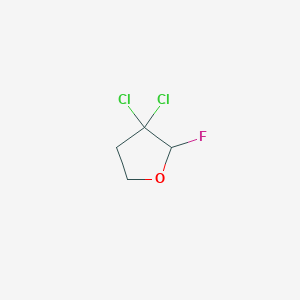
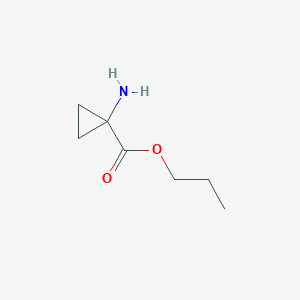
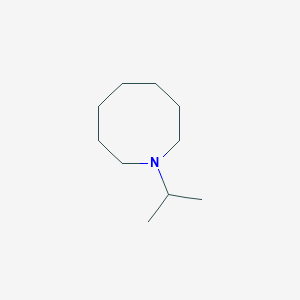
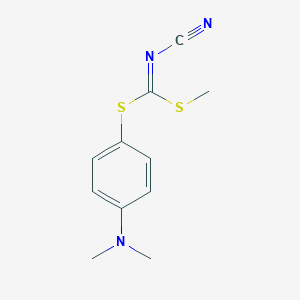
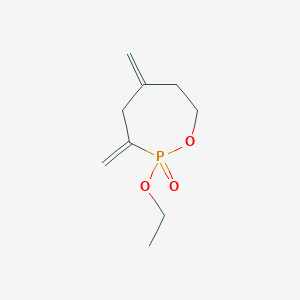
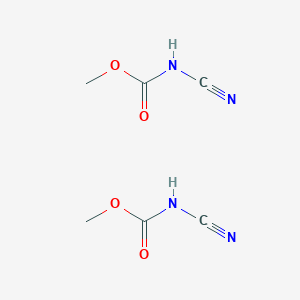
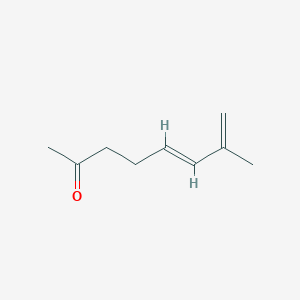
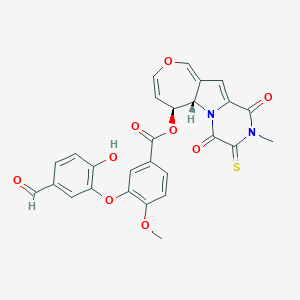
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)
